
(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' involves the modulation of ion channel activity. Specifically, this compound has been found to block the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This blockade leads to a reduction in neuronal excitability and has potential applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
'(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, modulate ion channel activity, and reduce neuronal excitability. Additionally, this compound has been found to have anti-inflammatory effects and has potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' in lab experiments include its well-established synthesis method and its ability to modulate ion channel activity. Additionally, this compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the use of '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' in scientific research. One potential direction is the development of this compound as a treatment for neurological disorders, such as epilepsy and neuropathic pain. Another potential direction is the investigation of this compound's anti-inflammatory effects and its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer research. Overall, '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' has great potential for advancing scientific research in various fields.
Méthodes De Synthèse
The synthesis of '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromobenzaldehyde oxime. This intermediate is then reacted with 4-methylpiperazine to form the final product. The synthesis of this compound has been well-established and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
'(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' has been extensively studied for its potential applications in scientific research. This compound has been found to modulate the activity of various ion channels, including voltage-gated sodium channels, which are important targets for the treatment of various neurological disorders. Additionally, this compound has been shown to inhibit the growth of cancer cells and has potential applications in cancer research.
Propriétés
IUPAC Name |
[5-(4-bromophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c1-18-6-8-19(9-7-18)15(20)13-10-14(21-17-13)11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBPFODJYRSNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2742471.png)
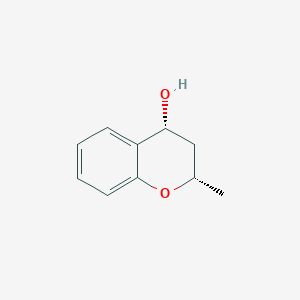
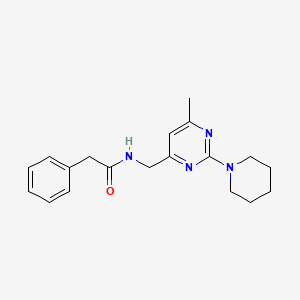
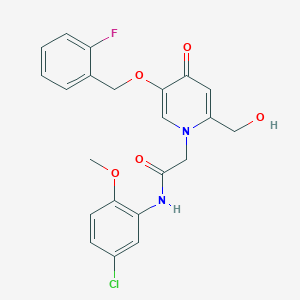
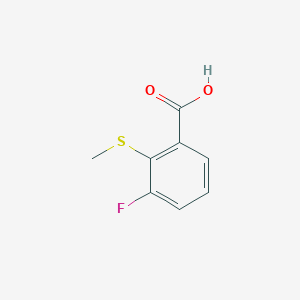
![(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2742480.png)
![Methyl 4-({3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}amino)benzenecarboxylate](/img/structure/B2742482.png)
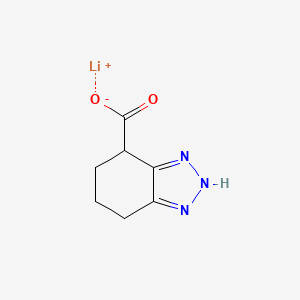
![2-(4-Benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2742484.png)
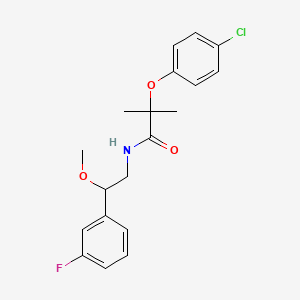

![2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2742489.png)
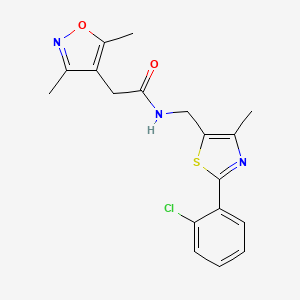
![Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2742493.png)